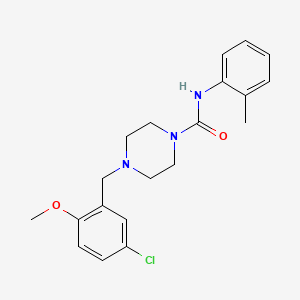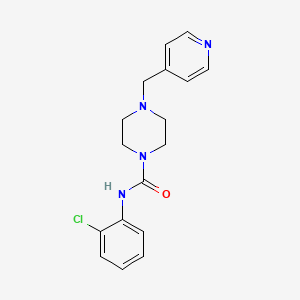
N-(2-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
説明
N-(2-chlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been shown to possess a wide range of pharmacological properties.
作用機序
The exact mechanism of action of CPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 dopamine receptor. CPP has also been shown to modulate the activity of the glutamate system, which is involved in learning and memory processes.
Biochemical and Physiological Effects
CPP has been shown to produce a number of biochemical and physiological effects. It has been shown to increase the release of serotonin, a neurotransmitter involved in mood regulation, and to decrease the release of dopamine, a neurotransmitter involved in reward processing. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using CPP in lab experiments is its well-characterized pharmacological profile. CPP has been extensively studied in animal models and has been shown to produce consistent effects across different species. However, one of the limitations of using CPP is its relatively low potency compared to other compounds with similar pharmacological profiles.
将来の方向性
There are a number of future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of substance abuse disorders. CPP has been shown to reduce drug-seeking behavior in animal models of cocaine and nicotine addiction, and further research is needed to determine its potential efficacy in humans. Another area of interest is the potential use of CPP in the treatment of mood disorders, such as anxiety and depression. CPP has been shown to produce anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these conditions.
Conclusion
In conclusion, CPP is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of pharmacological properties and has been investigated for its potential use in the treatment of substance abuse disorders and mood disorders. Further research is needed to determine its potential efficacy in humans and to explore new directions for its use.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. CPP has also been investigated for its potential use in the treatment of substance abuse disorders, such as cocaine and nicotine addiction.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-3-1-2-4-16(15)20-17(23)22-11-9-21(10-12-22)13-14-5-7-19-8-6-14/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIMRLUTWHHUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4284844.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4284853.png)
![methyl 5-benzyl-2-{[(2-{[(4-chlorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4284858.png)
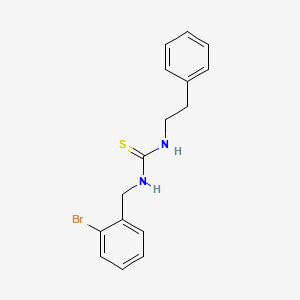
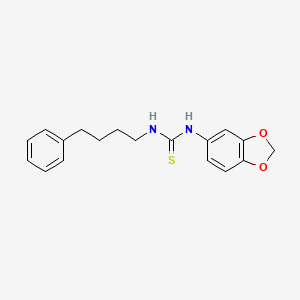
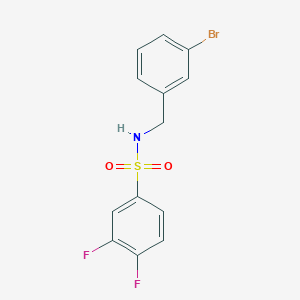

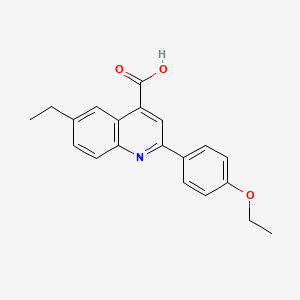


![8-[(4-phenyl-1-piperazinyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4284934.png)
